molecular formula C13H17NO3 B179040 (S)-Methyl 4-benzylmorpholine-3-carboxylate CAS No. 1235387-14-0

(S)-Methyl 4-benzylmorpholine-3-carboxylate

Cat. No. B179040
M. Wt: 235.28 g/mol
InChI Key: YVELAJKOOJJTME-LBPRGKRZSA-N
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Description

Synthesis Analysis

The morpholine motif, which is a part of this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of “(S)-Methyl 4-benzylmorpholine-3-carboxylate” is C13H17NO3. The morpholine motif in this compound is a 1,4-oxazinane ring .


Chemical Reactions Analysis

The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . There have been recent advances in the synthesis of morpholines, with special attention paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .

Scientific Research Applications

Catalytic Functionalization and Methylation

One study details the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing the ability to achieve C-H activation/C-C coupling sequences. This process highlights the potential for creating complex molecules from simpler substrates, demonstrating the compound's utility in organic synthesis and chemical modifications (Giri et al., 2007).

Enantioselective Synthesis

Research has also been conducted on the enantioselective synthesis of biologically active compounds using phase-transfer catalysts. One such study investigates the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, producing compounds with a chiral 3-benzylpiperidine backbone. This synthesis route is noted for its moderate enantioselectivity and mild reaction conditions, underlining its importance in the preparation of biologically active molecules (Wang et al., 2018).

Kinetic Resolution and Analogs Synthesis

Further, the compound has been employed in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids through enzyme-catalyzed kinetic resolution. This method was used to prepare reboxetine analogs, illustrating the compound's utility in developing pharmaceutical agents (Fish et al., 2009).

Chemoselective Esterification

Another area of application is demonstrated by a study detailing a chemoselective esterification method transforming carboxylic acids into their corresponding methyl esters. This process exhibits selectivity based on the bulkiness of the alcohol and the type of carboxylic acid, highlighting a novel approach to esterification that could have implications in synthetic chemistry and material science (Lee et al., 2001).

Antimicrobial and Biological Activity

The synthesis and characterization of organotin(IV) complexes derived from carboxylic acids have shown in vitro antibacterial activity, suggesting the potential use of these compounds in developing new antimicrobial agents. The study indicates that these complexes, when screened, exhibit significant activity against various bacterial strains (Win et al., 2010).

properties

IUPAC Name

methyl (3S)-4-benzylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVELAJKOOJJTME-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624555
Record name Methyl (3S)-4-benzylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-benzylmorpholine-3-carboxylate

CAS RN

1235387-14-0
Record name Methyl (3S)-4-benzylmorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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